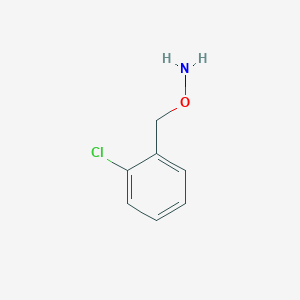

O-(2-Chlorobenzyl)hydroxylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

O-[(2-chlorophenyl)methyl]hydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-7-4-2-1-3-6(7)5-10-9/h1-4H,5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWMBNQCKBRAHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for O 2 Chlorobenzyl Hydroxylamine and Its Analogues

Strategies for O-Alkylation of Hydroxylamines

The synthesis of O-substituted hydroxylamines requires careful control to favor alkylation at the oxygen atom over the more nucleophilic nitrogen atom. Various strategies have been developed to achieve this regioselectivity.

Direct O-Alkylation Approaches and Reaction Optimization

Direct O-alkylation of hydroxylamine (B1172632) presents a significant challenge due to the higher nucleophilicity of the nitrogen atom, which typically leads to N-alkylation as the major product. arabjchem.org However, optimizing reaction conditions can improve the yield of the desired O-alkylated product. Model studies involving the SN2 reaction of hydroxylamine and sodium methoxide (B1231860) with α,p-dichlorotoluene to produce O-(p-chlorobenzyl)hydroxylamine have been conducted to find the optimal conditions. union.edu Research has indicated that using a significant excess of hydroxylamine relative to the alkylating agent can favor O-alkylation. union.edu For instance, the synthesis of O-(p-chlorobenzyl)hydroxylamine was found to be most effective when reacting five equivalents of hydroxylamine with one equivalent of α,p-dichlorotoluene in the presence of 0.66 equivalents of sodium methoxide. union.edu These conditions are thought to be applicable to the synthesis of other halo-substituted benzyl (B1604629) hydroxylamines. union.edu

Utilization of N-Protected Hydroxylamines in O-Alkylation

To circumvent the issue of N-alkylation, a common and effective strategy is the use of N-protected hydroxylamines. By temporarily blocking the nitrogen atom with a protecting group, the alkylation is directed specifically to the oxygen atom. arabjchem.orgarabjchem.org A variety of N-protected hydroxylamine equivalents are utilized for this purpose, including N-hydroxyphthalimide, N-hydroxysuccinimide, and N-hydroxycarbamates like tert-butyl N-hydroxycarbamate (BocHN-OH) and N-hydroxyurethane. arabjchem.orgresearchgate.netorganic-chemistry.orgnih.govorganic-chemistry.org

The general approach involves the O-alkylation of the N-protected hydroxylamine, followed by a deprotection step to release the free O-substituted hydroxylamine. organic-chemistry.orgorganic-chemistry.org For example, tert-butyl N-hydroxycarbamate can be O-alkylated with alcohol mesylates, and the subsequent removal of the Boc group with acid yields the desired product. organic-chemistry.org Another method uses N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH), which reacts with alkyl bromides and is then deprotected under acidic conditions, avoiding the use of hazardous reagents like hydrazine (B178648). nih.gov

Alkylation via Mitsunobu Reaction and Subsequent Deprotection

The Mitsunobu reaction offers a powerful and versatile method for the O-alkylation of N-protected hydroxylamines, particularly N-hydroxyphthalimide. acs.orgnih.gov This reaction allows for the condensation of an alcohol with N-hydroxyphthalimide in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diisopropylazodicarboxylate (B7806520) (DIAD) or diethyl azodicarboxylate (DEAD). nih.govunl.pt

This approach has been successfully applied to the synthesis of O-(2-Chlorobenzyl)hydroxylamine. nih.gov In a one-pot process, 2-chlorobenzyl alcohol is reacted with N-hydroxyphthalimide under Mitsunobu conditions. nih.gov The resulting N-(2-chlorobenzyloxy)phthalimide intermediate is then deprotected, typically using hydrazine monohydrate, to yield O-(2-Chlorobenzyl)hydroxylamine, which is often isolated as its hydrochloride salt. nih.gov This method has proven effective for creating a diverse library of O-alkyl hydroxylamines and can be adapted for solid-phase parallel synthesis. acs.orgnih.govnih.gov

One-Pot Synthetic Procedures for Halogenated O-Benzyl Hydroxylamine Derivatives

O-Benzylation of N-Hydroxyurethane and N-Deprotection Strategies

A notable one-pot synthesis for compounds like O-(2-Chlorobenzyl)hydroxylamine hydrochloride involves the use of N-hydroxyurethane as an N-protected hydroxylamine surrogate. arabjchem.orgarabjchem.org The process begins with the O-benzylation of N-hydroxyurethane using the corresponding benzyl halide (e.g., 2-chlorobenzyl chloride) in an ethanolic solution of sodium ethoxide at room temperature. arabjchem.orgarabjchem.org This step yields an O-benzyl carbethoxyhydroxamate intermediate. arabjchem.orgarabjchem.org

| Compound | Substituent (R) | Yield (%) |

|---|---|---|

| O-Benzylhydroxylamine hydrochloride | H | 85 |

| O-(2-Chlorobenzyl)hydroxylamine hydrochloride | 2-Cl | 82 |

| O-(3-Chlorobenzyl)hydroxylamine hydrochloride | 3-Cl | 84 |

| O-(4-Chlorobenzyl)hydroxylamine hydrochloride | 4-Cl | 86 |

| O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride | 2,4-diCl | 81 |

| O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride | 3,4-diCl | 83 |

Chemo- and Regioselectivity in One-Pot Preparations

A key advantage of the one-pot synthesis utilizing N-hydroxyurethane is its high degree of chemo- and regioselectivity. arabjchem.orgarabjchem.orgresearchgate.net The term "regioselectivity" refers to the preference for the reaction to occur at one specific site (the oxygen atom) over another (the nitrogen atom). By protecting the nitrogen atom with the urethane (B1682113) group, the benzylation is effectively directed to the oxygen, ensuring the formation of the desired O-substituted product. arabjchem.orgarabjchem.org "Chemoselectivity" refers to the reaction's ability to proceed without affecting other functional groups that may be present on the benzyl halide. This one-pot method demonstrates excellent chemoselectivity, allowing for the synthesis of various halogenated derivatives in high yields without significant side product formation. arabjchem.orgarabjchem.org The simplicity of the purification process further enhances the appeal of this synthetic route. arabjchem.orgarabjchem.org

Synthesis from Carbonyl Compounds and Hydroxylamine Precursors

The reaction of carbonyl compounds with hydroxylamine derivatives provides a foundational approach to O-substituted hydroxylamines. These methods often involve the formation of an oxime or a related intermediate, followed by further transformation.

Hydrolysis of O-Substituted Acetone (B3395972) Oximes

A well-established and industrially viable method for producing O-substituted hydroxylamines involves the hydrolysis of O-substituted acetone oximes. google.com This process is advantageous because the acetone oxime ethers can be synthesized in good yields without significant contamination from N-alkylated byproducts, and they exhibit reasonable stability. google.com

The hydrolysis is typically carried out by refluxing the acetone oxime ether with a mineral acid, such as hydrochloric acid. google.com For instance, benzyloxylamine hydrochloride was prepared in a 50% yield using this method. google.com A significant improvement to this process involves conducting the hydrolysis in the presence of an inert additive. This modification allows for the distillation of a mixture containing acetone and the additive, which drives the reaction to completion and results in higher yields and purity of the final O-substituted hydroxylamine salt, often eliminating the need for recrystallization. google.com The reaction is generally performed at temperatures ranging from 0°C to 100°C. google.com

For example, the synthesis of O-benzyl hydroxylamine hydrochloride via the hydrolysis of acetone oxime O-benzyl ether has been reported with a 50% yield for the final step. arabjchem.org

Reactions Involving Aldehydes and O-Benzylhydroxylamine Hydrochlorides

O-benzylhydroxylamine hydrochloride can react with aldehydes to form the corresponding aldoximes. This reaction is a key step in various analytical and synthetic applications. neptjournal.comresearchgate.net The reaction conditions, particularly pH, play a crucial role in the efficiency of this transformation. For instance, the optimal pH for the reaction between O-benzylhydroxylamine and aldehydes like formaldehyde (B43269) and acetaldehyde (B116499) has been found to be in the range of 4 to 6. neptjournal.com

This reactivity is harnessed in the development of analytical methods for detecting aldehydes. A notable application involves activating cotton fiber with O-benzylhydroxylamine (OBA) to capture and analyze aldehydes from various matrices, including air and water. neptjournal.comresearchgate.net The aldoxime formed on the fiber can then be analyzed using gas chromatography. neptjournal.comresearchgate.net This method is sensitive enough to detect aldehydes at parts-per-billion levels. researchgate.net

Furthermore, the condensation of N-benzylhydroxylamine with aldehydes or ketones generates N-benzyl nitrones, which are valuable precursors for synthesizing isoxazoline (B3343090) frameworks through 1,3-dipolar cycloaddition reactions. mdpi.com

Alternative and Emerging Synthetic Routes

Researchers continue to explore alternative synthetic pathways to O-substituted hydroxylamines that offer advantages over traditional methods, such as milder reaction conditions, improved selectivity, and the use of more readily available starting materials.

Application of Hydroxylamine-O-Sulfonic Acid in O-Substitution Reactions

Hydroxylamine-O-sulfonic acid (HOSA) is a versatile reagent in organic synthesis, serving as a source for the amino group in various transformations. rsc.orgresearchgate.net It can be used for the synthesis of O-substituted hydroxylamines through reaction with alcohols. arabjchem.org HOSA is a stable, water-soluble solid that can be prepared by the sulfonation of hydroxylamine. wikipedia.org

The reaction of HOSA with carbonyl compounds like aldehydes and ketones at or below room temperature yields the corresponding oxime-O-sulfonic acids. wikipedia.org Aldehyde-derived oxime-O-sulfonic acids can then be converted to nitriles in high yields by eliminating sulfuric acid at elevated temperatures. wikipedia.org

HOSA has also been employed in amination reactions on various atoms, including nitrogen, carbon, and sulfur, highlighting its electrophilic nature. ntu.ac.uk Its ability to react under metal-free conditions makes it an attractive reagent from a green chemistry perspective. researchgate.net

| Reactant | Product | Reaction Type | Reference |

| Alcohols | O-Substituted Hydroxylamines | O-Substitution | arabjchem.org |

| Aldehydes/Ketones | Oxime-O-sulfonic acids | Nucleophilic addition | wikipedia.org |

| Tertiary Amines | Trisubstituted hydrazinium (B103819) salts | Amination | wikipedia.org |

| Pyridine | 1-Aminopyridinium salt | Amination | wikipedia.org |

Reduction of Oximes to O-Substituted Hydroxylamines

The catalytic reduction of oximes and oxime ethers presents a direct and atom-economical route to hydroxylamine derivatives. researchgate.netmdpi.comdntb.gov.ua However, this transformation is challenging due to the difficulty in reducing oximes and the potential for reductive cleavage of the weak N-O bond, which leads to the formation of primary amines as side products. researchgate.netdntb.gov.uaresearchgate.net

Historically, platinum-based heterogeneous catalysts with hydrogen gas and a strong Brønsted acid were used for this purpose. dntb.gov.uaresearchgate.net More recent advancements have seen the development of metal-free and homogeneous transition-metal catalysts that exhibit high turnover numbers. dntb.gov.uaresearchgate.net

A significant breakthrough in this area is the use of nickel catalysis for the asymmetric hydrogenation of oximes, which produces chiral hydroxylamines with high yields and enantiomeric excess. incatt.nl This method is applicable to both substituted and unsubstituted oximes. incatt.nl The selectivity of this reaction is believed to be controlled by supramolecular interactions between the catalyst and the oxime. incatt.nl Other catalytic systems, such as those based on iridium, have also shown promise in the asymmetric reduction of oximes. incatt.nl

Traditional methods for reducing oxime ethers often relied on stoichiometric borohydrides, hydrosilanes, or organotin hydrides. mdpi.com The development of catalytic methods represents a significant step towards more sustainable synthetic practices. mdpi.com

| Catalyst System | Substrate | Product | Key Features | Reference |

| Platinum-based heterogeneous | Oximes | Hydroxylamines | Requires strong acid | dntb.gov.uaresearchgate.net |

| Nickel complex | Substituted/Unsubstituted Oximes | Chiral Hydroxylamines | High yield and e.e. | incatt.nl |

| Iridium complex | Oximes | Chiral Hydroxylamines | High e.e. | incatt.nl |

Chemical Reactivity and Mechanistic Investigations of O 2 Chlorobenzyl Hydroxylamine

Nucleophilic Character and Electrophilic Amination Reactivity

The hydroxylamine (B1172632) group in O-(2-Chlorobenzyl)hydroxylamine confers nucleophilic properties to the molecule, allowing it to participate in a range of chemical transformations. chemimpex.com The nitrogen atom, with its lone pair of electrons, can act as a nucleophile, attacking electron-deficient centers. This reactivity is central to its application as an intermediate in the synthesis of more complex molecules containing hydroxylamine or aminooxy functional groups. ontosight.ai

O-substituted hydroxylamines, including O-(2-Chlorobenzyl)hydroxylamine, are recognized as effective reagents for electrophilic amination. researchgate.netbris.ac.uk This process involves the transfer of an amino group to a nucleophilic substrate. The reactivity of these reagents is enhanced when the oxygen is substituted with a good leaving group, which facilitates the generation of an electrophilic nitrogen species. researchgate.net For instance, reagents like 2,4-dinitrophenylhydroxylamine (DPH) and hydroxylamine-O-sulfonic acid (HOSA) have demonstrated significant potential as electrophilic aminating agents. researchgate.netbris.ac.uk

The electron-withdrawing nature of the 2-chlorobenzyl group can influence the nucleophilicity of the nitrogen atom. The chlorine atom on the benzyl (B1604629) ring enhances the electrophilicity of the nitrogen center, which can facilitate nucleophilic reactions. smolecule.com This electronic effect plays a crucial role in the compound's ability to participate in various bond-forming reactions.

Mechanistic Pathways in Nucleophilic Substitution Reactions at Nitrogen Centers

Nucleophilic substitution at a nitrogen center is a key aspect of the reactivity of O-(2-Chlorobenzyl)hydroxylamine and related compounds. These reactions have been a subject of investigation, particularly focusing on bimolecular nucleophilic substitution (SN2) pathways. union.eduunion.edu

Bimolecular Nucleophilic Substitution Studies

Bimolecular nucleophilic substitution (SN2) reactions involve a concerted, one-step process where a nucleophile attacks an electrophilic center, and a leaving group departs simultaneously. libretexts.org In the context of O-substituted hydroxylamines, the nitrogen atom can act as the electrophilic center. Studies have been undertaken to synthesize various O-substituted hydroxylamines to serve as substrates for investigating these substitution reactions. union.eduunion.edu

For example, model studies on the SN2 reaction of hydroxylamine and sodium methoxide (B1231860) with α-p-dichlorotoluene were conducted to optimize the synthesis of O-(p-chlorobenzyl)hydroxylamine. union.edu The mechanism of SN2 reactions involves the backside attack of the nucleophile relative to the leaving group, leading to an inversion of configuration at the reaction center. ksu.edu.sa The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile. libretexts.orgksu.edu.sa

Influence of Substituents on Reaction Kinetics

The nature and position of substituents on the aromatic ring of O-benzylhydroxylamine derivatives significantly impact their reactivity and the kinetics of their reactions. Electron-donating and electron-withdrawing groups can alter the electron density at the reaction center, thereby influencing the rate of nucleophilic attack. rsc.orglibretexts.org

For instance, in the study of reductively-initiated fragmentation of nitrobenzyl carbamates, electron-donating substituents on the benzyl ring were found to accelerate the fragmentation of the corresponding hydroxylamines. rsc.org This acceleration is attributed to the stabilization of the developing positive charge on the benzylic carbon. Conversely, electron-withdrawing groups generally decrease the rate of reaction by destabilizing the transition state.

A study on the additive tendency of substituent effects on the rate constant of reactions involving O-substituted hydroxylamines showed that methyl substitution at various positions had a simple additive effect on the reaction rate, which was demonstrated as a linear free energy relationship. researchgate.net The table below summarizes the effect of different substituents on reaction rates.

| Substituent | Position | Effect on Reaction Rate |

| Electron-donating groups | Ortho, Para | Increase |

| Electron-withdrawing groups | Ortho, Para | Decrease |

| Methyl | 2-O, 3-O, 6-O | Additive increase |

Redox Chemistry and Associated Mechanisms

The redox chemistry of hydroxylamines is complex and can involve various intermediates and reaction pathways. Hydroxylamine and its derivatives can undergo oxidation to form species such as nitroso or nitro compounds. smolecule.comscience.gov The presence of the 2-chlorobenzyl group can influence the redox potential of the hydroxylamine moiety.

In some systems, iron complexes can catalyze the oxidation of hydroxylamine derivatives. For example, the reaction between Fe(III) and hydroxylamine can form a precursor complex, which then undergoes a redox reaction to produce aminoxyl radicals (NH₂O•). researchgate.net These radicals can then participate in further reactions, such as dimerization to form N₂. researchgate.net

Hydroxylamine can also act as a reducing agent in certain contexts. For instance, in the Fenton-like process, hydroxylamine can enhance the reduction of Fe(III) to Fe(II), thereby accelerating the production of hydroxyl radicals. researchgate.net

Bond Formation Reactions Facilitated by O-(2-Chlorobenzyl)hydroxylamine Reagents

O-(2-Chlorobenzyl)hydroxylamine and related O-substituted hydroxylamines are valuable reagents for the formation of various chemical bonds, most notably carbon-nitrogen (C-N) bonds. bris.ac.uk These reactions are often employed in the synthesis of nitrogen-containing heterocyclic compounds and other complex organic molecules.

Stereo- and Regioselective C–N Bond Formations

Reagents derived from hydroxylamine have shown remarkable potential in facilitating stereo- and regioselective C-N bond formation reactions. researchgate.net These reactions can proceed without the need for expensive metal catalysts, making them attractive for various synthetic applications. Electrophilic amination using O-substituted hydroxylamines is a key strategy for constructing C-N bonds. bris.ac.uk

For example, hydroxylamine-O-sulfonic acid (HOSA) and its derivatives have been used in rhodium-catalyzed one-pot syntheses of isoquinolines from aryl ketones and internal alkynes. hbni.ac.in In these reactions, HOSA acts as a redox-neutral directing group. The stereoselectivity of these reactions is a crucial aspect, and in some cases, the formation of a specific stereoisomer (e.g., trans-alkene) is highly favored. hbni.ac.in

N–N, O–N, and S–N Bond Construction Methodologies

Reagents derived from hydroxylamine, where the oxygen is substituted with a good leaving group, have demonstrated significant potential as electrophilic aminating agents. nih.gov These O-substituted hydroxylamines facilitate a range of stereo- and regioselective bond-forming reactions, including the construction of nitrogen-nitrogen (N–N), oxygen-nitrogen (O–N), and sulfur-nitrogen (S–N) bonds, often without the need for expensive metal catalysts. nih.gov The reactivity of the hydroxylamine derivative can be modulated by altering the substituent on the oxygen atom, which influences both the electrophilic and nucleophilic characteristics of the reagent. mdpi.com

N–N Bond Formation: The formation of a nitrogen-nitrogen bond is a key step in the synthesis of hydrazines and related compounds. O-substituted hydroxylamines can act as electrophilic nitrogen sources, reacting with nucleophilic amines. acs.org A documented example involving an O-benzylhydroxylamine derivative is the reaction of O-(2-chlorobenzyl)hydroxylamine with 9-chloroacridine (B74977) in molten phenol. This reaction proceeds via nucleophilic substitution at the acridine (B1665455) C9 position, leading to the formation of O-(2-chlorobenzyl)-N-(9'-acridinyl)hydroxylamine, a compound featuring a newly formed N-N bond. semanticscholar.org

O–N Bond Formation: The synthesis of O–N bonds is crucial for creating alkoxyamines and related structures. While direct examples with O-(2-chlorobenzyl)hydroxylamine are not prevalent in the provided literature, the general principle involves the reaction of an O-substituted hydroxylamine with an oxygen nucleophile. Alternatively, N-oxygenation of amines using flavin-dependent N-oxygenases or cytochrome P450s represents a biosynthetic route to N-O bonds, forming N-hydroxylamine intermediates. nih.gov Synthetic methods include the oxidation of secondary amines to yield N,N-disubstituted hydroxylamines. organic-chemistry.org

S–N Bond Formation: The construction of sulfur-nitrogen bonds is essential for the synthesis of sulfonamides, sulfilimines, and other sulfur-containing functional groups. O-substituted hydroxylamines, such as O-mesitylenesulfonylhydroxylamine (MSH), are effective for the amination of sulfides to form sulfimides and the amination of sulfoxides to produce sulfoximines. researchgate.net These reactions highlight the capacity of the hydroxylamine nitrogen to act as an electrophile, bonding with a nucleophilic sulfur atom. researchgate.net

Table 1: Examples of Bond Construction using Hydroxylamine Derivatives

| Bond Type | Reactants | Product Type | Catalyst/Conditions | Ref |

|---|---|---|---|---|

| N-N | O-(2-chlorobenzyl)hydroxylamine, 9-chloroacridine | N-Aryl-O-alkylhydroxylamine | Molten phenol, 80-100 °C | semanticscholar.org |

| O-N | Secondary Amine, Choline Peroxydisulfate | N,N-disubstituted hydroxylamine | Ionic Liquid | organic-chemistry.org |

| S-N | Sulfide, O-Mesitylenesulfonylhydroxylamine (MSH) | Sulfimide | CH₂Cl₂, 0 °C | researchgate.net |

Intramolecular Cyclization Reactions

O-substituted hydroxylamines are valuable precursors for synthesizing a variety of heterocyclic ring systems through intramolecular cyclization. nih.gov These reactions often leverage the N-O bond as a key functional handle. For instance, O-propargylic hydroxylamines can be converted into 2-isoxazolines through a tandem rearrangement-cyclization process. thieme-connect.com This transformation is typically achieved by heating a methanolic solution of the hydroxylamine hydrochloride salt in the presence of a base like potassium carbonate. thieme-connect.com

Another significant application is in the intramolecular Ullmann-type N-arylation. In this type of reaction, a suitably functionalized molecule, such as an o-halophenylacetamide, can undergo copper-catalyzed cyclization to form oxindole (B195798) scaffolds. rsc.org The carboxyl group in these substrates can act as a directing group, facilitating the C-Cl bond activation by the copper catalyst, followed by intramolecular amination. rsc.org

In a related context, O-(2-chlorobenzyl)hydroxylamine hydrochloride has been utilized as a starting material in the multi-step synthesis of CD73 inhibitors, a class of compounds with potential therapeutic applications. nih.gov The synthetic route involves the initial formation of an oxime, followed by further transformations that likely include cyclization steps to build the final complex heterocyclic structure. nih.gov

Tandem Reactions and Advanced Chemical Transformations

Tandem reactions, or cascade reactions, offer an efficient approach to molecular complexity by combining multiple bond-forming events in a single operation without isolating intermediates. O-substituted hydroxylamine derivatives, particularly heterocyclic hydroxylamine-O-sulfonates, exhibit a rich chemistry involving such tandem processes. researchgate.net These sequences can lead to the rapid assembly of fused heterocyclic systems incorporating N-N, N-O, or S-N bonds. researchgate.net

A powerful tandem strategy involving hydroxylamine derivatives is the nucleophilic addition-electrophilic amination sequence. researchgate.net This process is exemplified by the reactions of heterocyclic hydroxylamine-O-sulfonates. The sequence begins with the nucleophilic addition of a reagent to the heterocyclic ring, which activates the system for a subsequent electrophilic amination step. This methodology allows for the efficient construction of complex nitrogen-containing molecules. researchgate.net

Metal-catalyzed reactions also feature prominently in this area. For example, copper-catalyzed electrophilic amination of organozinc reagents with O-acyl hydroxylamines provides a route to tertiary and secondary amines. wiley-vch.de A key consideration in these transformations is the compatibility of the nucleophile with the aminating reagent to prevent undesired side reactions. wiley-vch.de

Intramolecular cyclization cascades represent an advanced application of hydroxylamine chemistry, enabling the formation of cyclic structures through a series of orchestrated steps. A notable example is the nucleophilic addition followed by an electrophilic 5-endo-trig cyclization. researchgate.net

The 5-endo-trig cyclization, while classically disfavored by Baldwin's rules, has become a viable method for constructing five-membered rings through radical pathways. clockss.orgsioc-journal.cn In the context of hydroxylamine-related chemistry, radical precursors can be generated and induced to cyclize. For example, N-(cyclohexen-1-yl) α-haloacetamides can undergo a 5-endo-trig radical cyclization when treated with tributyltin hydride (Bu₃SnH) and a radical initiator like AIBN, yielding octahydroindole-2,7-diones. clockss.org This demonstrates a powerful strategy for alkaloid synthesis. clockss.org While a direct example with O-(2-chlorobenzyl)hydroxylamine is not specified, its structural motifs are amenable to being incorporated into substrates designed for such radical cascade reactions.

Table 2: Advanced Chemical Transformations

| Transformation Type | Substrate Type | Key Reagent/Catalyst | Product Type | Ref |

|---|---|---|---|---|

| Nucleophilic Addition-Electrophilic Amination | Heterocyclic Halides | Hydroxylamine-O-sulfonic acid | Fused Heterocycles | researchgate.net |

| 5-endo-trig Radical Cyclization | N-vinylic α-haloacetamides | Bu₃SnH, AIBN | 5-membered lactams | clockss.org |

| Tandem Rearrangement-Cyclization | O-propargylic hydroxylamines | K₂CO₃, MeOH | 2-Isoxazolines | thieme-connect.com |

Applications in Advanced Organic Synthesis and Chemical Biology

O-(2-Chlorobenzyl)hydroxylamine as a Versatile Reagent for Amine Synthesis

O-(2-Chlorobenzyl)hydroxylamine hydrochloride is a multifaceted compound frequently used in organic synthesis and pharmaceutical research. It functions as an effective reagent for preparing a variety of amines. chemimpex.com The utility of hydroxylamines in amine synthesis is a cornerstone of modern synthetic chemistry, offering pathways to create complex molecules with high precision. chemimpex.com The presence of the chlorobenzyl group in O-(2-Chlorobenzyl)hydroxylamine enhances its reactivity, making it a valuable choice for chemists developing new synthetic routes or optimizing established ones. chemimpex.com Its stability and ease of handling contribute to efficient laboratory workflows, establishing it as a practical tool in both academic and industrial research settings. chemimpex.com

Role as a Key Intermediate in Heterocyclic Compound Synthesis

Hydroxylamine (B1172632) derivatives are crucial intermediates in the synthesis of a wide array of heterocyclic compounds, which form the core structures of many pharmaceuticals and biologically active molecules. rsc.orgnih.gov Due to the inherent reactivity of the weak N-O bond, hydroxylamines can be readily transformed, enabling the construction of various nitrogen-containing heterocycles. mdpi.com

One of the most significant applications is in the synthesis of 1,2,4-oxadiazoles. nih.gov The general strategy involves the reaction of a nitrile with hydroxylamine to form an amidoxime intermediate. nih.gov This amidoxime can then undergo cyclization with various carbonyl compounds, such as carboxylic acids or acyl chlorides, to yield the 1,2,4-oxadiazole ring system. nih.gov O-(2-Chlorobenzyl)hydroxylamine can serve as the hydroxylamine source in the initial step of this sequence, making it a key building block for this important class of heterocycles. The synthesis of these scaffolds is of great interest due to their prevalence in compounds with anti-infective properties. nih.gov

Derivatization Strategies for Hydroxylamine Analogues

The modification of the hydroxylamine scaffold provides access to a diverse range of derivatives with tailored properties for specific applications. These strategies are central to research in agrochemicals and medicinal chemistry.

Hydroxylamine derivatives are considered valuable precursors in the development of new agrochemicals. chemimpex.com A prominent example that highlights the importance of this class of compounds is the herbicide Clethodim. A key intermediate in the production of Clethodim is O-(3-chloro-2-propenyl)hydroxylamine. nih.gov The synthesis of this intermediate is a critical step, and research has focused on developing efficient enzymatic methods as a sustainable alternative to traditional chemical processes. nih.gov This work underscores the industrial relevance of O-substituted hydroxylamines in the agrochemical sector and provides a model for the potential applications of structurally related compounds like O-(2-Chlorobenzyl)hydroxylamine in the discovery of new crop protection agents.

N-substituted amidoximes are important synthetic intermediates, particularly for the construction of 1,2,4-oxadiazol-5-ones, which are recognized as valuable heterocycles in medicinal chemistry. semanticscholar.orgresearchgate.net A direct, one-pot synthesis method has been developed to produce N-substituted amidoximes from secondary amides using a triphenylphosphine-iodine (Ph₃P-I₂) mediated system with hydroxylamine hydrochloride. rsc.orgnih.gov

The reaction proceeds under mild conditions and is typically complete within a few hours. semanticscholar.orgrsc.org The process involves the activation of an amide with the Ph₃P-I₂ reagent, followed by displacement with hydroxylamine hydrochloride to furnish the N-substituted amidoxime. semanticscholar.orgrsc.org This methodology is applicable to a variety of N-aryl and N-alkyl amidoximes. nih.govrsc.org The resulting amidoximes can then be converted into 1,2,4-oxadiazolones through a base-mediated carbonylative cyclization, often using a reagent like 1,1'-carbonyldiimidazole (CDI). researchgate.netnih.gov

Table 1: Synthesis of N-Substituted Amidoximes and Subsequent Cyclization to 1,2,4-Oxadiazolones

| Amide Precursor | Activating Reagent | Hydroxylamine Source | Amidoxime Product | Cyclization Reagent | Final Product (1,2,4-Oxadiazolone) |

| Secondary Amide (R¹CONHR²) | Ph₃P–I₂ | Hydroxylamine Hydrochloride | N-Substituted Amidoxime (R¹(C=NOH)NHR²) | 1,1'-Carbonyldiimidazole (CDI) | 1,2,4-Oxadiazol-5-one |

| N-phenylbenzamide | Ph₃P–I₂ | Hydroxylamine Hydrochloride | (Z)-N'-hydroxy-N-phenylbenzimidamide | 1,1'-Carbonyldiimidazole (CDI) | 4-phenyl-3-phenyl-1,2,4-oxadiazol-5(4H)-one |

| N-benzylbenzamide | Ph₃P–I₂ | Hydroxylamine Hydrochloride | (Z)-N-benzyl-N'-hydroxybenzimidamide | 1,1'-Carbonyldiimidazole (CDI) | 4-benzyl-3-phenyl-1,2,4-oxadiazol-5(4H)-one |

Contributions to Complex Molecule Construction

The unique reactivity of O-(2-Chlorobenzyl)hydroxylamine makes it a valuable reagent for the precise assembly of intricate molecular structures and advanced organic frameworks.

As a versatile reagent, O-(2-Chlorobenzyl)hydroxylamine enables chemists to construct complex molecules with a high degree of precision. chemimpex.com This capability is crucial for building advanced organic scaffolds that serve as the foundation for new therapeutic agents and chemical probes. For instance, synthetic strategies involving hydroxylamine derivatives have been successfully applied to the creation of complex polyhydroxylated N-alkoxy piperidines and disaccharide mimetics. nih.gov These structures are challenging to synthesize but are of great interest in medicinal chemistry.

Furthermore, hydroxylamine-based linkers have been incorporated into complex biological molecules like muramyl dipeptide, a component of the bacterial cell wall. nih.gov This modification allows for the rapid functionalization of such fragments, enabling their use as probes to study interactions within the innate immune system. nih.gov These examples demonstrate the critical role of hydroxylamine derivatives in the precise construction of sophisticated molecules for advanced research in chemical biology. nih.gov

Modification of Biologically Active Molecules

The unique chemical properties of O-(2-Chlorobenzyl)hydroxylamine make it a valuable reagent for the structural modification of biologically active molecules. Its ability to act as a nucleophile allows for its incorporation into various molecular scaffolds, leading to the generation of new derivatives with potentially altered or enhanced biological activities. chemimpex.com This strategy is particularly prominent in drug discovery and medicinal chemistry, where the fine-tuning of a molecule's properties is crucial for developing effective therapeutic agents. chemimpex.com

One key application lies in the synthesis of oxime ethers from carbonyl-containing bioactive compounds. The reaction of O-(2-Chlorobenzyl)hydroxylamine with aldehydes or ketones on a parent molecule introduces the O-(2-chlorobenzyl)oxime moiety. This modification can significantly impact the parent molecule's steric and electronic properties, influencing its binding affinity to biological targets, as well as its pharmacokinetic profile.

A notable area of research is in the development of novel enzyme inhibitors. For instance, derivatives of O-benzylhydroxylamine have been investigated as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a crucial enzyme in bacterial fatty acid synthesis. In one study, a series of oxime derivatives were synthesized, including compounds with dichloro-substituted benzyl (B1604629) moieties, which share structural similarities with O-(2-Chlorobenzyl)hydroxylamine. These compounds exhibited significant antibacterial activity by inhibiting the E. coli FabH enzyme.

In another significant example, O-(2-Chlorobenzyl)hydroxylamine itself was identified as a potent inhibitor of Indoleamine 2,3-dioxygenase-1 (IDO1). IDO1 is a key enzyme in the kynurenine (B1673888) pathway and is a therapeutic target in oncology and other diseases. Structure-activity relationship studies revealed that O-benzylhydroxylamine and its halogenated derivatives are a promising class of IDO1 inhibitors. The introduction of a chlorine atom at the ortho position of the benzyl ring, as in O-(2-Chlorobenzyl)hydroxylamine, was found to be a key modification for enhancing inhibitory potency.

The following table summarizes the inhibitory activities of selected O-benzylhydroxylamine derivatives against their respective enzyme targets, illustrating the impact of molecular modification.

| Compound/Derivative Class | Target Enzyme | Biological Activity/Potency |

|---|---|---|

| O-(2,4-Dichlorobenzyl) oxime derivative | E. coli FabH | IC50 = 1.7 µM |

| O-benzylhydroxylamine derivatives | Indoleamine 2,3-dioxygenase-1 (IDO1) | Potent sub-micromolar inhibitors |

| O-(2-Chlorobenzyl)hydroxylamine | Indoleamine 2,3-dioxygenase-1 (IDO1) | Identified as a potent inhibitor within the series |

These examples underscore the utility of O-(2-Chlorobenzyl)hydroxylamine and related structures in the strategic modification of molecules to achieve desired biological outcomes. Its incorporation can lead to the discovery of new therapeutic agents for a range of diseases, from bacterial infections to cancer.

Integration in Multi-Component Reactions and Catalysis Research

O-(2-Chlorobenzyl)hydroxylamine and related O-substituted hydroxylamines are versatile building blocks that have found utility in multi-component reactions (MCRs) and as precursors in catalysis research. The reactivity of the hydroxylamine moiety allows for its participation in complex transformations that rapidly build molecular complexity from simple starting materials.

In the realm of multi-component reactions, hydroxylamines are key reagents in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals. A prominent example is the synthesis of isoxazoles. Isoxazoles can be formed through the reaction of a hydroxylamine derivative with a 1,3-dicarbonyl compound or via cycloaddition reactions involving in-situ generated nitrile oxides from aldoximes. While specific examples detailing the use of O-(2-Chlorobenzyl)hydroxylamine in complex MCRs like the Ugi or Passerini reactions are not extensively documented, the inherent reactivity of the hydroxylamine functional group makes it a suitable candidate for such transformations. These reactions typically involve the combination of three or more starting materials in a one-pot synthesis to generate a single product, offering a highly efficient route to diverse chemical libraries for drug discovery.

The general scheme for the formation of isoxazoles from hydroxylamines and 1,3-dicarbonyl compounds is depicted below:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| Hydroxylamine (or derivative like O-(2-Chlorobenzyl)hydroxylamine) | 1,3-Dicarbonyl Compound | Substituted Isoxazole | Condensation/Cyclization |

In catalysis research, hydroxylamine derivatives can serve as ligands for transition metal complexes. The nitrogen and oxygen atoms of the hydroxylamine group can coordinate with metal centers, creating complexes with potential catalytic activity. For instance, metal complexes involving Schiff base ligands derived from hydroxylamines have been synthesized and investigated for their catalytic properties in various organic transformations, such as oxidation reactions.

While research specifically focused on the catalytic applications of O-(2-Chlorobenzyl)hydroxylamine-derived metal complexes is an emerging area, the broader field of coordination chemistry with hydroxylamine-based ligands suggests potential. The electronic properties of the 2-chlorobenzyl group could influence the stability and reactivity of the resulting metal complex, potentially tuning its catalytic efficacy. The development of such catalysts is of significant interest for creating more efficient and selective chemical transformations. For example, macrocyclic poly-N-hydroxylamines have been shown to form stable complexes with d-metal ions (Cu(II), Ni(II), Mn(II), and Zn(II)), and the copper complexes exhibit catalytic activity in aerobic oxidation reactions. This indicates the potential for hydroxylamine-containing ligands to be used in the design of novel catalysts.

Advanced Spectroscopic and Analytical Characterization Techniques for Research Purposes

Elucidation of Molecular Structure via Comprehensive Spectroscopic Analysis

Spectroscopic methods are fundamental in determining the precise arrangement of atoms and bonds within a molecule. For O-(2-Chlorobenzyl)hydroxylamine, a combination of Nuclear Magnetic Resonance (NMR), vibrational (FT-IR, Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy offers a complete picture of its structure.

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are instrumental in elucidating the structure of O-(2-Chlorobenzyl)hydroxylamine.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of O-(2-Chlorobenzyl)hydroxylamine hydrochloride in deuterated methanol (B129727) (CD₃OD), distinct signals corresponding to the different protons in the molecule are observed. brynmawr.edunih.gov The aromatic protons on the chlorobenzyl group typically appear as a multiplet in the range of δ 7.35-7.57 ppm. brynmawr.edunih.gov A key signal is the singlet observed around δ 5.22 ppm, which is attributed to the two protons of the methylene (B1212753) group (Ar-CH₂-O). brynmawr.edunih.gov

A study on a related series of O-benzyl-N-(9-acridinyl)hydroxylamines, including the O-(2-chlorobenzyl) derivative, showed the methylene protons (s, 2H) at δ 5.05 ppm in acetone-d₆. semanticscholar.org The aromatic protons appeared as multiplets between δ 6.97 and 9.37 ppm. semanticscholar.org

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For O-(2-Chlorobenzyl)hydroxylamine hydrochloride in CD₃OD, the carbon atoms of the aromatic ring resonate at various chemical shifts. The spectrum shows signals at approximately δ 128.37, 130.74, 131.89, 132.21, 132.68, and 135.63 ppm. nih.gov The carbon of the methylene group (Ar-CH₂) is observed around δ 74.92 ppm. nih.gov In a different study using acetone-d₆ as the solvent for a derivative, the methylene carbon appeared at δ 73.7 ppm. semanticscholar.org The chemical shifts of aromatic and alkene carbons typically fall within the δ 120-170 ppm range, while carbons in ethers (like the CH₂-O group) are found between 60-80 ppm. oregonstate.edu

Interactive Data Table: NMR Data for O-(2-Chlorobenzyl)hydroxylamine and its derivatives

| Nucleus | Chemical Shift (δ, ppm) | Solvent | Multiplicity | Assignment | Reference |

| ¹H | 7.35-7.57 | CD₃OD | m | Aromatic protons | brynmawr.edunih.gov |

| ¹H | 5.22 | CD₃OD | s | Ar-CH₂-O | brynmawr.edunih.gov |

| ¹H | 6.97-9.37 | acetone-d₆ | m | Aromatic protons (derivative) | semanticscholar.org |

| ¹H | 5.05 | acetone-d₆ | s | Ar-CH₂-O (derivative) | semanticscholar.org |

| ¹³C | 128.37-135.63 | CD₃OD | - | Aromatic carbons | nih.gov |

| ¹³C | 74.92 | CD₃OD | - | Ar-CH₂ | nih.gov |

| ¹³C | 73.7 | acetone-d₆ | - | Ar-CH₂ (derivative) | semanticscholar.org |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups and bonding arrangements within a molecule by probing its vibrational modes.

FT-IR Spectroscopy:

The FT-IR spectrum of O-(2-Chlorobenzyl)hydroxylamine hydrochloride would be expected to show characteristic absorption bands. For instance, a related compound, O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride, displays peaks in its KBr spectrum at 3432, 2892, 2647, 1596, 1511, 1474, 1395, 1129, 1038, 875, and 823 cm⁻¹. arabjchem.org The broad bands in the region of 2600-3400 cm⁻¹ are likely due to the N-H stretching vibrations of the hydroxylammonium salt. The bands around 1474 cm⁻¹ can be attributed to the aromatic C=C stretching vibrations. semanticscholar.orgarabjchem.org The interactions between hydroxylamine (B1172632) and carbonyl compounds have been studied using FTIR spectroscopy, revealing the formation of hydrogen-bonded complexes. nih.gov

Raman Spectroscopy:

UV-Vis spectroscopy probes the electronic transitions within a molecule and can provide information about conjugation and binding interactions. The UV-Vis spectrum of an O-(2-chlorobenzyl)-N-(9'-acridinyl)hydroxylamine derivative showed a maximum absorption (λmax) at 259 nm. semanticscholar.org The binding of O-alkylhydroxylamines to the heme iron in enzymes like indoleamine 2,3-dioxygenase (IDO1) can be monitored by UV-Vis spectroscopy, where a shift in the Soret band indicates coordination. nih.gov This technique is particularly useful for studying how the compound interacts with biological macromolecules. nih.gov

Crystallographic Studies for Unambiguous Structural Confirmation

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive structural information for crystalline compounds.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that hold them together. These interactions can include hydrogen bonds, halogen bonds, and π-π stacking interactions. For example, in the crystal structure of a related chloro-substituted hydroxamic acid derivative, weak C—H⋯O hydrogen bonds link the molecules. researchgate.net The analysis of these interactions is crucial for understanding the physical properties of the compound, such as its melting point and solubility. The study of intermolecular interactions between halogens and oxygen or nitrogen is also relevant for understanding the crystal packing of O-(2-Chlorobenzyl)hydroxylamine. brynmawr.edunih.gov

Interactive Data Table: Crystallographic Data for a Related Hydroxylamine Derivative

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁ | researchgate.net |

| a (Å) | 12.366 (14) | researchgate.net |

| b (Å) | 6.789 (8) | researchgate.net |

| c (Å) | 10.119 (11) | researchgate.net |

| β (°) | 90.99 (9) | researchgate.net |

| V (ų) | 849.1 (16) | researchgate.net |

| Z | 2 | researchgate.net |

| Dcalc (Mg m⁻³) | 1.450 | researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structural features of "O-(2-Chlorobenzyl)hydroxylamine". The technique provides a detailed fragmentation pattern that serves as a molecular fingerprint.

Under electron impact (EI) ionization, the molecule undergoes fragmentation, with the primary pathways involving the cleavage of the C–S bonds and the elimination of the chlorobenzyl group. researchgate.net High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which is critical for confirming the elemental composition. semanticscholar.org For instance, the M+1 peak for a related derivative, O-(2-chlorobenzyl)-N-(9'-acridinyl)hydroxylamine, was observed at a calculated m/z of 301.1341, corresponding to the molecular formula C₂₀H₁₇N₂O. semanticscholar.org

The fragmentation of related structures, such as 2-substituted 9-(o-chlorobenzyl)-8-azahypoxantines, shows a characteristic loss of the o-chlorobenzyl cation with an m/z of 125. researchgate.net This cleavage is a dominant fragmentation pathway. researchgate.net Other observed fragments can arise from rearrangements and further cleavages of the core structure. researchgate.netraco.cat

Table 1: Illustrative Mass Spectrometry Data for "O-(2-Chlorobenzyl)hydroxylamine" and Related Structures

| Feature | Description | Reference |

| Molecular Ion (M+) | The intact molecule with one electron removed. Its mass confirms the molecular weight of the compound. | researchgate.net |

| o-Chlorobenzyl Cation | A prominent fragment resulting from the cleavage of the bond connecting the benzyl (B1604629) group to the oxygen atom, typically observed at m/z 125. | researchgate.net |

| Further Fragmentation | Smaller fragments can be formed through the loss of groups like CO or through rearrangements within the molecule. | raco.catnih.gov |

This table is for illustrative purposes. Specific m/z values would be determined by direct experimental analysis of "O-(2-Chlorobenzyl)hydroxylamine".

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are fundamental for assessing the purity of "O-(2-Chlorobenzyl)hydroxylamine" and for its isolation from reaction mixtures. nih.gov Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed for these purposes. copernicus.org

HPLC is a powerful technique for the separation, identification, and quantification of "O-(2-Chlorobenzyl)hydroxylamine". The development of a robust HPLC method is essential for ensuring the quality and purity of the compound. asianjpr.com

Method development typically involves the optimization of several parameters to achieve good resolution and peak shape. For hydroxylamine derivatives, reversed-phase HPLC is a common approach. scispace.com A C18 column is often selected for its ability to retain and separate nonpolar to moderately polar compounds. asianjpr.comscispace.com

The mobile phase composition is a critical factor. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with a small percentage of formic acid) and an organic modifier like acetonitrile (B52724) or methanol. scispace.comvetmeduni.ac.athumanjournals.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the timely elution of all components in a mixture. vetmeduni.ac.athumanjournals.com

Detection is commonly performed using a UV detector, as the aromatic ring in "O-(2-Chlorobenzyl)hydroxylamine" provides a chromophore that absorbs UV light. vetmeduni.ac.atresearchgate.net The selection of the detection wavelength is optimized to maximize the signal for the analyte. researchgate.net

Table 2: Example HPLC Method Parameters for Analysis of Hydroxylamine Derivatives

| Parameter | Typical Conditions | Reference |

| Column | C18, e.g., 250 mm x 4.6 mm, 5 µm | humanjournals.com |

| Mobile Phase A | 0.01M Phosphate Buffer (pH 2.5) or 0.05% Formic Acid in Water | scispace.comhumanjournals.com |

| Mobile Phase B | Acetonitrile | scispace.comhumanjournals.com |

| Elution Mode | Gradient | vetmeduni.ac.athumanjournals.com |

| Flow Rate | 0.8 - 1.5 mL/min | asianjpr.comhumanjournals.com |

| Column Temperature | 40°C | asianjpr.comhumanjournals.com |

| Detection | UV at a specific wavelength (e.g., 254 nm) | vetmeduni.ac.at |

| Injection Volume | 10 - 20 µL | asianjpr.comhumanjournals.com |

While "O-(2-Chlorobenzyl)hydroxylamine" itself may not be sufficiently volatile for direct GC analysis, it can be derivatized to increase its volatility. nih.gov Derivatization is a common strategy in GC to improve the chromatographic properties and thermal stability of analytes. researchgate.net

A common derivatization agent for compounds containing hydroxyl or amino groups is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). copernicus.orgnih.govresearchgate.net This reagent reacts with the hydroxylamine moiety to form a more volatile and thermally stable oxime derivative. researchgate.net Another approach involves silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). copernicus.orgresearchgate.net

Once derivatized, the sample is introduced into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. nih.gov The separated components then enter the mass spectrometer, which provides mass spectra for identification. nih.gov The combination of the retention time from the GC and the mass spectrum from the MS offers a high degree of confidence in the identification of the derivatized "O-(2-Chlorobenzyl)hydroxylamine". researchgate.net

Table 3: Common Derivatization Reagents for GC-MS Analysis

| Derivatization Reagent | Functional Group Targeted | Resulting Derivative | Reference |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Carbonyls (formed from oxidation of hydroxylamine) | Oxime | copernicus.orgnih.govresearchgate.net |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Amino | Trimethylsilyl (TMS) ether/amine | copernicus.orgresearchgate.net |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl, Amino | Trimethylsilyl (TMS) ether/amine | copernicus.org |

Molecular and Cellular Research into Biological and Pharmacological Activities

Mechanistic Studies of Enzyme Inhibition

O-(2-Chlorobenzyl)hydroxylamine has been a subject of scientific inquiry primarily for its role as an enzyme inhibitor. The following sections detail the mechanistic insights into its interaction with specific enzymes.

Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. nih.gov This enzymatic activity is implicated in immune suppression, particularly in the context of cancer, where it can help tumors evade the immune system. nih.govbrynmawr.edu O-alkylhydroxylamines, including O-(2-Chlorobenzyl)hydroxylamine, have been identified as potent, mechanism-based inhibitors of IDO1. nih.govbrynmawr.edu

The inhibitory action of O-(2-Chlorobenzyl)hydroxylamine against IDO1 is rooted in its ability to bind directly to the heme iron within the enzyme's active site. nih.govbrynmawr.edu The catalytic cycle of IDO1 is believed to proceed through a high-energy alkylperoxy transition or intermediate state, which involves the binding of both tryptophan and molecular oxygen to the heme iron. nih.govgoogle.com O-alkylhydroxylamines are designed to be stable structural mimics of this transient alkylperoxy species. nih.gov By mimicking this state, they effectively occupy the active site and block the natural substrate, L-tryptophan, from binding and being metabolized, thus inhibiting the enzyme's function. nih.gov

The development of potent IDO1 inhibitors has been guided by extensive structure-activity relationship (SAR) studies. nih.govbrynmawr.edu Starting with the lead compound O-benzylhydroxylamine, researchers have explored various modifications to enhance inhibitory activity. nih.govbrynmawr.edu The substitution on the aromatic ring of O-benzylhydroxylamine derivatives has been a key area of focus.

Halogenation of the benzyl (B1604629) ring, in particular, has proven to be an effective strategy for improving potency. nih.govbrynmawr.edu The position of the halogen substituent is critical. For instance, placing halogen atoms at the meta position of the aromatic ring has been shown to significantly increase inhibitory potency. nih.govbrynmawr.edu The compound in focus, O-(2-Chlorobenzyl)hydroxylamine, features a chlorine atom at the ortho position. While meta substitution is often highlighted, ortho substitutions have also been systematically evaluated to understand their impact on binding and selectivity. nih.govnih.gov These SAR studies have led to the development of derivatives with nanomolar-level potency in cellular assays. nih.govbrynmawr.edu

Table 1: Structure-Activity Relationship Data for Select IDO1 Inhibitors

| Compound Name | Substitution Pattern | Reported Activity |

|---|---|---|

| O-benzylhydroxylamine | Unsubstituted | Sub-micromolar inhibitor nih.govbrynmawr.edu |

| O-(3-chlorobenzyl)hydroxylamine | meta-chloro | Potent inhibitor google.com |

| O-(2-Chlorobenzyl)hydroxylamine | ortho-chloro | Investigated as part of SAR studies nih.govgoogle.com |

This table is generated based on findings from multiple sources to illustrate the principles of SAR in this compound class.

A crucial aspect of inhibitor design is ensuring selectivity for the target enzyme over other related enzymes to minimize off-target effects. Since the primary mechanism of action for O-alkylhydroxylamines involves heme iron binding, there is a potential for these compounds to inhibit other heme-containing enzymes. nih.govbrynmawr.edu Key enzymes for selectivity screening include tryptophan 2,3-dioxygenase (TDO), another enzyme in the kynurenine pathway, and various cytochrome P450 (CYP) enzymes, which are vital for drug metabolism. nih.govnih.gov

Studies have shown that while some O-alkylhydroxylamines can inhibit both IDO1 and TDO, structural modifications can confer selectivity. nih.gov For example, certain diaryl hydroxylamine (B1172632) derivatives with 2-fluoro substitutions or an extended distance between aromatic rings tend to be selective for IDO1. brynmawr.edunih.gov While specific selectivity data for O-(2-Chlorobenzyl)hydroxylamine against a full panel of CYPs is not detailed in the provided context, research on related compounds indicates that selectivity is a key consideration. For instance, two potent O-alkylhydroxylamines showed no inhibition of catalase, another heme enzyme, and efforts are made to design inhibitors with a significant margin of selectivity over enzymes like CYP3A4. nih.govnih.gov

1-Deoxy-D-xylulose 5-phosphate synthase (DXPS) is a key enzyme in the methylerythritol phosphate (B84403) (MEP) pathway, which is essential for isoprenoid biosynthesis in most bacteria, plants, and apicomplexan parasites, but absent in humans. nih.govuni-saarland.de This makes DXPS an attractive target for the development of novel anti-infective agents and herbicides. nih.govresearchgate.net

Research has identified that N-(2-chlorobenzyl)-substituted hydroxamate, a compound readily formed from the hydrolysis of the herbicide ketoclomazone, is an inhibitor of DXPS. rsc.orgnih.gov This hydroxamate was found to have an IC₅₀ value of 1.0 μM against DXPS and demonstrated growth inhibition of Haemophilus influenzae. nih.gov While O-(2-Chlorobenzyl)hydroxylamine is structurally related to this inhibitor, the direct inhibitory activity of O-(2-Chlorobenzyl)hydroxylamine itself on DXPS is not explicitly documented in the provided search results. The active species identified in the studies is the N-(2-chlorobenzyl)-substituted hydroxamate. nih.govrsc.org

Human carbonic anhydrases (hCAs) are a family of ubiquitous metalloenzymes involved in various physiological and pathological processes, including pH regulation and tumorigenesis. mdpi.comnih.gov They are zinc-containing enzymes, and their inhibition has therapeutic applications. nih.gov The primary class of inhibitors for hCAs are sulfonamides. While a vast number of compounds have been explored as hCA inhibitors, including coumarins and triazoles, there is no specific information within the provided search results to indicate that O-(2-Chlorobenzyl)hydroxylamine has been investigated as a direct inhibitor of human carbonic anhydrases. mdpi.comnih.govunifi.it The research on hCA inhibitors focuses on molecules with specific zinc-binding groups, a feature not typically associated with the hydroxylamine moiety in the context of CA inhibition. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| O-(2-Chlorobenzyl)hydroxylamine |

| Indoleamine 2,3-Dioxygenase-1 (IDO1) |

| L-tryptophan |

| Tryptophan 2,3-dioxygenase (TDO) |

| Cytochrome P450 (CYP) |

| O-benzylhydroxylamine |

| 1-Deoxy-D-Xylulose 5-Phosphate Synthase (DXPS) |

| Ketoclomazone |

| N-(2-chlorobenzyl)-substituted hydroxamate |

| Human Carbonic Anhydrase (hCA) |

Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibition Mechanism

Molecular Target Identification and Engagement Studies

Research into O-(2-Chlorobenzyl)hydroxylamine and its derivatives has focused on identifying specific biological targets to understand its pharmacological potential. A significant area of investigation has been its role as an inhibitor of Indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in pathological immune suppression associated with conditions like cancer and chronic viral infections. brynmawr.edu

Investigation of Molecular Interactions with Biological Macromolecules

O-alkylhydroxylamines, the class of compounds to which O-(2-Chlorobenzyl)hydroxylamine belongs, have been identified as potent, mechanism-based inhibitors of IDO1. nih.gov IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan metabolism along the kynurenine pathway. nih.gov The inhibitory mechanism of O-(2-Chlorobenzyl)hydroxylamine and its analogues involves direct interaction with the enzyme's active site.

The core of the interaction is the coordination of the hydroxylamine functional group to the ferrous heme iron located within the IDO1 active site. nih.gov This binding event is crucial for the compound's inhibitory activity. Molecular docking studies have further elucidated the specific interactions between the inhibitor and the amino acid residues lining the active site cavity. For the parent compound, O-benzylhydroxylamine, two primary binding modes were predicted: one in the interior of the cavity near residues Phenylalanine 163 (F163) and Serine 167 (S167), and another at the entrance of the cavity between Phenylalanine 226 (F226) and the heme propionate (B1217596) group. nih.gov The presence of the ortho-chloro substituent on the benzyl ring of O-(2-Chlorobenzyl)hydroxylamine influences its orientation within this pocket, potentially favoring specific conformations that enhance binding affinity. nih.gov

Protein-Ligand Binding Analysis (e.g., via UV-Vis, molecular docking)

The direct binding of O-alkylhydroxylamines to the IDO1 enzyme has been confirmed using spectroscopic techniques. nih.gov UV-Vis absorption spectroscopy is a key tool for observing the interaction with the heme iron. In its deoxy-ferrous state, the IDO1 enzyme exhibits a characteristic Soret peak at 427 nm. nih.gov Upon binding of a hydroxylamine inhibitor, a distinct shift in the Soret peak is observed, which is indicative of the ligand coordinating to the heme iron and altering its electronic environment. nih.gov

Table 1: UV-Vis Spectroscopic Data for IDO1-Inhibitor Binding

| State of IDO1 Enzyme | Soret Peak (nm) | Q-Band (nm) | Observation |

| Deoxy-ferrous IDO1 (unbound) | 427 | 556 | Typical five-coordinate high-spin heme species. nih.gov |

| Deoxy-ferrous IDO1 + Hydroxylamine Inhibitor | Shifted Soret Peak | Not specified | Indicates direct coordination of the inhibitor to the heme iron. nih.gov |

Table 2: Summary of Predicted Molecular Docking Interactions for O-benzylhydroxylamine Derivatives with IDO1

| Interacting Moiety | IDO1 Residue/Component | Type of Interaction | Reference |

| Hydroxylamine Group | Heme Iron | Coordination | nih.gov |

| Benzyl Ring | F163, S167 | Hydrophobic/van der Waals | nih.gov |

| Benzyl Ring | F226, Heme Propionate | Hydrophobic/van der Waals | nih.gov |

| Substituents (e.g., -OH) | S167, Heme Propionate | Hydrogen Bonding | nih.gov |

Mechanistic Basis of Antimicrobial and Antibiofilm Properties

While O-(2-Chlorobenzyl)hydroxylamine is primarily studied for other activities, its structural features suggest potential antimicrobial properties. The mechanistic basis for such activity in related compounds often involves specific interactions with microbial cellular structures and pathways.

Influence of Chemical Structure on Inhibitory Efficacy against Microorganisms

The antimicrobial activity of a chemical compound is profoundly influenced by its structure. medcraveonline.com For hydroxylamine derivatives and other heterocyclic compounds, several structural features are known to be critical for efficacy.

The Hydroxylamine Moiety : The -ONH2 group is a reactive functional group that can participate in various biological reactions, potentially disrupting microbial metabolic processes.

Aromatic Ring and Substituents : The presence of a benzyl group, particularly with halogen substituents like chlorine, is a common feature in many antimicrobial agents. brynmawr.edursc.org The chlorine atom can alter the electronic properties (lipophilicity, electron distribution) of the molecule, which can enhance its ability to penetrate microbial cell membranes and interact with intracellular targets. rsc.org

Table 3: Structure-Activity Relationship (SAR) Insights from Related Antimicrobial Compounds

| Structural Feature | Influence on Antimicrobial Activity | Example Compound Class | Reference |

| Halogen Substitution | Often enhances potency and cell penetration. | Quinoline derivatives, Phenyl-imidazole inhibitors | nih.govmedcraveonline.com |

| Hydroxamic Acid Moiety | Positively contributes to antifungal effects. | Matrine-hydroxamic acid derivatives | rsc.org |

| Amine Groups | Can be modified to improve potency and metabolic stability. | Pyranopyridine efflux pump inhibitors | nih.gov |

| Linker Chain Length | Affects binding to target proteins. | Matrine-hydroxamic acid derivatives | rsc.org |

Interactions with Bacterial and Fungal Cellular Pathways

The potential antimicrobial action of a compound like O-(2-Chlorobenzyl)hydroxylamine would likely stem from its ability to interfere with essential microbial pathways.

Bacterial Pathways : A key mechanism of resistance in Gram-negative bacteria is the action of efflux pumps, which expel antibiotics from the cell. nih.gov Compounds structurally distinct from O-(2-Chlorobenzyl)hydroxylamine, such as the pyranopyridine MBX2319, have been shown to inhibit these pumps (specifically AcrB), thereby restoring the efficacy of conventional antibiotics. nih.gov It is plausible that hydroxylamine derivatives could be designed to target similar bacterial machinery. Other potential targets include enzymes involved in cell wall synthesis, protein synthesis, or DNA replication.

Fungal Pathways : In fungi, potential mechanisms include the disruption of the cell membrane, inhibition of essential enzymes, or interference with biofilm formation. rsc.org Biofilms are communities of microbes encased in a self-produced matrix, which confers high resistance to antimicrobial agents. nih.gov Compounds that can either prevent the formation of biofilms or disrupt established ones are of significant interest. rsc.org Molecular docking studies on antifungal matrine (B1676216) derivatives suggest that they act by binding to fungal proteins crucial for survival, engaging in hydrogen bonding and hydrophobic interactions to disrupt their function. rsc.org Furthermore, small molecules can interfere with the complex signaling, such as that mediated by oxylipins, which governs virulence and development in pathogenic fungi. nih.gov

Investigation of Anti-inflammatory and Antihypertensive Potentials at a Molecular Level

O-(2-Chlorobenzyl)hydroxylamine hydrochloride serves as a versatile reagent and intermediate in the synthesis of compounds for pharmaceutical development, including those with anti-inflammatory and antihypertensive properties. chemimpex.com While direct molecular studies on the parent compound are limited, the mechanisms of its derivatives and related molecules provide insight into its potential action.

The anti-inflammatory effects of various compounds are often traced to the modulation of key signaling pathways. A central player in inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.com The inhibition of the NF-κB pathway is a primary mechanism for many anti-inflammatory drugs. mdpi.com For example, oleic acid and its derivatives can exert anti-inflammatory effects by inducing IκB (an inhibitor of NF-κB) and activating PPARα, which in turn reduces the expression of inflammatory mediators. nih.gov

Regarding antihypertensive action, a major strategy is the inhibition of the Angiotensin-Converting Enzyme (ACE). Due to structural and functional similarities, the enzyme Thermolysin is often used as a computational model to design and evaluate potential ACE inhibitors. nih.gov Molecular docking studies have been used to design compounds that bind effectively within the active site of Thermolysin, forming hydrogen bonds with key residues like Glutamic acid 143 (Glu143) and Aspartic acid 150 (Asp150), thereby blocking its enzymatic activity. nih.gov Another molecular mechanism for lowering blood pressure involves the modulation of signaling cascades that control vascular tone. For instance, 2-hydroxyoleic acid has been shown to exert antihypertensive effects by increasing the activity of protein kinase A (PKA) and simultaneously reversing the overexpression of Rho kinase, a key component of a major vasoconstrictory pathway. nih.gov

Design Principles for Novel Therapeutic Agents Based on O-(2-Chlorobenzyl)hydroxylamine Scaffolds

The O-(2-Chlorobenzyl)hydroxylamine scaffold has emerged as a valuable building block in medicinal chemistry, recognized for its utility in constructing diverse therapeutic agents. ontosight.ai Its structure, featuring a hydroxylamine group attached to a benzyl ring with a strategically placed chlorine atom, provides a unique combination of physicochemical and reactive properties. ontosight.ai This has led to its classification as a "privileged structure," a framework capable of providing ligands for more than one type of biological receptor or enzyme. unife.it The design of novel therapeutics based on this scaffold leverages its inherent characteristics, including its ability to act as a versatile synthetic intermediate and its capacity to form key interactions within biological targets. ontosight.aibrieflands.com

The core design principles involve utilizing the scaffold's key pharmacophoric features. The hydroxylamine moiety (-ONH2) is crucial, containing hydrogen bond donors and acceptors that can form vital interactions with amino acid residues in a target protein's active site. nih.gov The benzyl group provides a rigid linker and a platform for substitution, while the ortho-chlorine atom significantly influences the molecule's electronic properties and conformation, often leading to enhanced binding affinity and potency. brynmawr.edunih.gov Rational drug design strategies often focus on modifying the scaffold by altering the linker between the aryl ring and the hydroxylamine group or by further substituting the aryl ring to optimize target engagement and pharmacological activity. brynmawr.edunih.gov

Structure-Activity Relationship (SAR) in Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibition

A prominent example of the scaffold's application is in the development of inhibitors for Indoleamine 2,3-dioxygenase-1 (IDO1), a key therapeutic target for cancer treatment. brynmawr.edunih.gov Researchers identified O-benzylhydroxylamine as a potent, sub-micromolar inhibitor of IDO1, proposing that it acts as a stable structural mimic of a heme-iron bound alkylperoxy intermediate state in the enzyme's catalytic cycle. brynmawr.edunih.gov

Starting from this lead compound, structure-activity relationship (SAR) studies were conducted to improve potency. These studies revealed that the addition of halogen atoms to the benzyl ring significantly enhanced inhibitory activity. brynmawr.edunih.gov Specifically, substitution at the meta-position was particularly effective. The O-(2-Chlorobenzyl)hydroxylamine derivative was synthesized and evaluated as part of this effort, contributing to the understanding of how substitutions on the aromatic ring impact potency. brynmawr.edu

Table 1: IDO1 Inhibition by O-Benzylhydroxylamine Derivatives

| Compound | Substitution on Benzyl Ring | IC₅₀ (µM) |

|---|---|---|

| O-Benzylhydroxylamine | None | 0.81 |

| O-(2-Chlorobenzyl)hydroxylamine | 2-Chloro | 1.1 |

| O-(3-Chlorobenzyl)hydroxylamine | 3-Chloro | 0.22 |

| O-(4-Chlorobenzyl)hydroxylamine | 4-Chloro | 0.63 |

| O-(3-Bromobenzyl)hydroxylamine | 3-Bromo | 0.15 |

Data sourced from a study on O-alkylhydroxylamines as IDO1 inhibitors. brynmawr.edu

The data demonstrates that while ortho-substitution with chlorine slightly decreased potency compared to the parent compound, meta-halogenation led to a marked improvement, with the 3-bromo derivative being the most potent. brynmawr.edunih.gov This highlights a key design principle: the position of the halogen on the benzyl scaffold is critical for optimizing interactions within the IDO1 active site. brynmawr.edu

Application in Designing CD73 Inhibitors

The O-(2-Chlorobenzyl)hydroxylamine scaffold has also been integral to the design of inhibitors for CD73 (ecto-5'-nucleotidase), another significant target in cancer immunotherapy. nih.gov In a study aimed at developing potent CD73 inhibitors, researchers synthesized a series of N⁴-substituted 3-methylcytidine-5′-α,β-methylenediphosphates. nih.gov The O-(2-chlorobenzyl)hydroxylamine hydrochloride was used as a key reagent to introduce the O-(2-chlorobenzyl)oxime moiety into the final compounds. nih.gov

The SAR studies in this series again underscored the importance of halogen substitution on the benzyl ring. nih.gov Compared to the unsubstituted N⁴-benzyloxyimino analogue (which had a Ki of 46.5 nM), the introduction of a chlorine atom at the ortho-position resulted in a 6- to 7-fold increase in potency. nih.gov The study further explored other halogen substitutions, finding that para-substitution generally yielded the highest potencies. nih.gov

Table 2: Inhibition of Soluble Human CD73 by N⁴-(Benzyloxyimino) Derivatives

| Compound Analogue | Benzyl Ring Substitution | Kᵢ (nM) |

|---|---|---|

| Unsubstituted | None | 46.5 |

| Ortho-Chloro Analogue | 2-Chloro | 7.13 |

| Meta-Chloro Analogue | 3-Chloro | 7.91 |

| Para-Chloro Analogue | 4-Chloro | 2.92 |

| Para-Iodo Analogue | 4-Iodo | 0.436 |

Data sourced from a study on the structure-activity relationship of cytidine (B196190) derivatives as CD73 inhibitors. nih.gov

These findings reinforce a crucial design principle: the O-chlorobenzyl group is a highly effective component for enhancing binding affinity. The ortho-chloro substitution, as seen in the O-(2-Chlorobenzyl)hydroxylamine scaffold, provides a significant potency boost, making it an attractive choice for lead optimization in the design of enzyme inhibitors. nih.gov

Use in Cytotoxic Quinolone Derivatives

Further demonstrating its versatility, the O-(2-chlorobenzyl)hydroxylamine scaffold has been used to synthesize novel quinolone derivatives with cytotoxic potential. brieflands.com Researchers synthesized a series of N-2-(2-furyl)-2-(chlorobenzyloxyimino) ethyl piperazinyl quinolones and evaluated their in-vitro activity against human breast tumor cell lines. brieflands.com This work illustrates a design strategy where the O-(2-chlorobenzyl)oxime moiety is appended to a known pharmacophore (a quinolone) to create new chemical entities with potential anticancer activity. The preliminary SAR from this study indicated that the choice of the core heterocyclic system was important, with quinolone derivatives showing superior cytotoxic potential compared to related 1,8-naphthyridone structures. brieflands.com

Theoretical and Computational Studies on O 2 Chlorobenzyl Hydroxylamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can determine the electron distribution, orbital energies, and other electronic characteristics that govern the molecule's stability and reactivity.

While specific quantum chemical calculation data for O-(2-Chlorobenzyl)hydroxylamine are not extensively detailed in publicly available literature, the methodologies described below are standard approaches for such analysis.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.